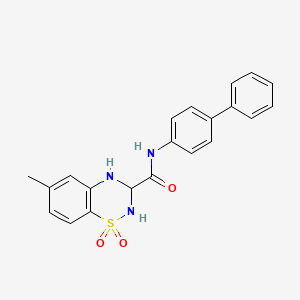

N-biphenyl-4-yl-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

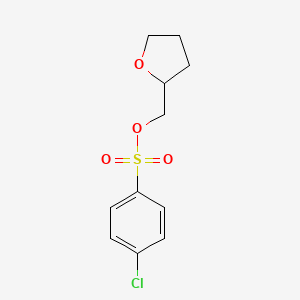

“N-biphenyl-4-yl-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide” is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class . This class of compounds has been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Molecular Structure Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a key structural feature of this compound . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .Aplicaciones Científicas De Investigación

Crystal Structure and Surface Analysis

The hydrolysis of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide under specific conditions leads to the formation of degradation products that have been characterized to understand the molecular structure and interaction patterns. For instance, one study focused on the crystal structure and Hirshfeld surface analysis of a degradation product, providing insights into its molecular interactions and stability mechanisms (Etsè, Zaragoza, & Pirotte, 2019).

Synthesis of Novel Derivatives

Research into the synthesis of new tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives has been conducted to explore the chemical versatility and potential applications of the benzothiadiazine backbone. Microwave irradiation has been used as a method to achieve these derivatives, showcasing the chemical reactivity and potential for creating compounds with varied pharmacological activities (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Pharmacological Studies

Pharmacological studies have evaluated the activity of derivatives on various biological targets. For example, the synthesis and evaluation of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on rat uteri, rat aorta, and rat pancreatic β-cells have been investigated to determine their therapeutic potential and selectivity towards different muscle types (Khelili, Kihal, Yekhlef, de Tullio, Lebrun, & Pirotte, 2012).

Antioxidant Activity

The free radical scavenging activity of certain derivatives has been studied, highlighting the potential antioxidant properties of benzothiadiazine dioxides. Such research is crucial for understanding how these compounds can mitigate oxidative stress and may be applied in developing therapeutic agents for diseases associated with oxidative damage (Tait, Ganzerli, & Della, 1996).

Direcciones Futuras

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, to which this compound belongs, has been the subject of ongoing research due to their various pharmacological activities . Future research may focus on further exploring these activities and developing new compounds with improved efficacy and safety profiles .

Propiedades

IUPAC Name |

6-methyl-1,1-dioxo-N-(4-phenylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-14-7-12-19-18(13-14)23-20(24-28(19,26)27)21(25)22-17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13,20,23-24H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKQRUVSEDGPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-biphenyl-4-yl-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(6-methoxy-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2933327.png)

![2-({[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}oxy)acetic acid](/img/structure/B2933329.png)

![8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933335.png)

![2-(1-adamantyl)-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2933340.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethoxybenzamide](/img/structure/B2933342.png)

![N-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2933343.png)

![Ethyl 6-oxo-2-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2933346.png)